tert-Butyl (3-oxo-3-phenylpropyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-oxo-3-phenylpropyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl carbazate with benzophenone in the presence of acetic acid and dichloromethane (CH2Cl2) under an argon atmosphere . The reaction mixture is stirred at room temperature for about 20 hours, followed by neutralization with sodium bicarbonate (NaHCO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-oxo-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (3-oxo-3-phenylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3-oxo-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl (3-oxocyclobutyl)carbamate: Another similar compound with different structural features.
Uniqueness
tert-Butyl (3-oxo-3-phenylpropyl)carbamate is unique due to its specific structure, which includes a phenyl group and a carbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Biological Activity
tert-Butyl (3-oxo-3-phenylpropyl)carbamate, with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol, is a carbamate compound characterized by its unique structural features, including a tert-butyl group and a phenylpropyl moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's structure includes:
- A tert-butyl group , enhancing lipophilicity and potential bioavailability.
- A carbonyl group (C=O) adjacent to a phenyl ring, which may facilitate interactions with biological macromolecules.
- A carbamate functional group , which is common in biologically active molecules.
These features suggest that this compound may exhibit significant biological activity, particularly through enzyme interactions or receptor binding.
Enzyme Inhibition Studies
Preliminary investigations indicate that this compound may interact with specific enzymes, potentially influencing their activity. Such interactions could reveal therapeutic applications, particularly in drug development targeting enzyme pathways. For instance, compounds with similar structural motifs have shown promise as inhibitors in various biochemical pathways.
Potential Applications
- Medicinal Chemistry : The compound's stability and reactivity make it a valuable building block for synthesizing new pharmaceuticals.
- Organic Synthesis : It can serve as an intermediate in the synthesis of more complex organic molecules.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
tert-butyl phenyl(phenylsulfonyl)methylcarbamate | C₁₅H₁₉NO₄S | Contains a sulfonamide group, enhancing solubility and reactivity. |
(E)-tert-butyl benzylidenecarbamate | C₁₄H₁₉NO₂ | Features a double bond, affecting its reactivity profile. |
Carbamic acid, N-[phenethyl]-1,1-dimethylethyl ester | C₁₄H₁₉NO₂ | Similar structure but lacks the carbonyl adjacent to the phenolic ring. |
The unique arrangement of functional groups in this compound distinguishes it from these compounds, potentially leading to different biological properties and reactivities.
Properties
IUPAC Name |
tert-butyl N-(3-oxo-3-phenylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVALDZADVCHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591102 | |
Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333387-97-6 | |
Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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